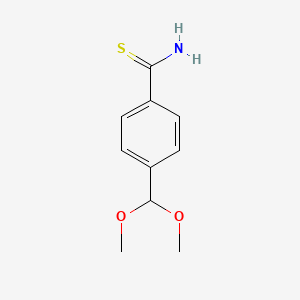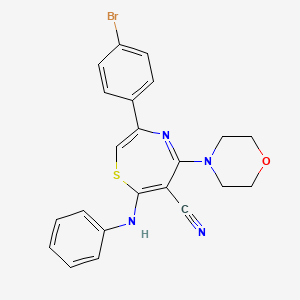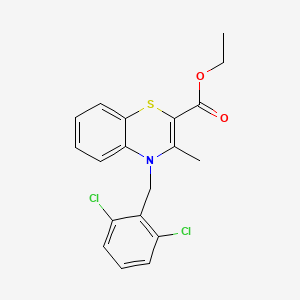![molecular formula C9H7F3N4O B2780813 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine CAS No. 1983489-30-0](/img/structure/B2780813.png)
2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” is a type of organic compound that contains a trifluoromethyl group. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves vapor-phase reactions . Another method involves the transformation of free amine into pexidartinib by reducing amination .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” could be complex due to the presence of multiple functional groups. For instance, the compound could undergo reactions with other substances, leading to the formation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its constituent atoms. For instance, the compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” likely has specific properties due to the presence of a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine: has shown promising results in anticancer research. A series of compounds including this oxadiazole derivative were tested against various cancer cell lines, such as melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer . One particular derivative exhibited significant growth inhibition (GI) against several cell lines, indicating its potential as a therapeutic agent.
Antioxidant Properties
The antioxidant activity of oxadiazole derivatives is another area of interest. These compounds have been evaluated using DPPH assays, which measure their ability to act as free radical scavengers. One derivative, in particular, demonstrated an IC50 of 15.14 μM, suggesting strong antioxidant capabilities . This property is crucial for preventing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Synthesis of Heterocyclic Compounds
Oxadiazoles are a significant class of heterocyclic compounds with broad-spectrum activity. The synthesis of new oxadiazoles, including 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine , is of considerable importance for developing new drugs and materials with unique properties .
Drug Development
The structural similarity of 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine to other compounds with known biological activities, such as SU-101 and IMC-38525, suggests its potential in drug development. Researchers can use this compound as a starting point to synthesize novel drugs with improved efficacy and reduced side effects .
Microwave-Assisted Organic Synthesis
This compound can be used as a reactant in microwave-assisted organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This method is advantageous for its speed, efficiency, and environmental friendliness compared to traditional synthesis methods .
Preparation of Antitumor Agents
The compound’s derivatives have been used in the preparation of antitumor agents, specifically C2-aryl pyrrolobenzodiazepine, which are compounds of interest in cancer therapy due to their DNA-binding properties and ability to induce apoptosis in cancer cells .
Suzuki-Miyaura Cross-Coupling Reactions
2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine: is also a valuable reactant in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Cobalt-Catalyzed Coupling Reactions
The compound finds application in cobalt-catalyzed coupling reactions, which are part of a broader category of cross-coupling reactions essential for creating carbon-carbon bonds in organic chemistry .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(4-2-5)14-8-16-15-7(13)17-8/h1-4H,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJOSSPCXWCLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2780731.png)

![2-(2,4-difluorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2780734.png)
![N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2780737.png)


![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)


![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)
![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)
